Germanate, sodium
CAS No.:
Cat. No.: VC16574641
Molecular Formula: GeH2NaO
Molecular Weight: 113.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | GeH2NaO |
---|---|
Molecular Weight | 113.64 g/mol |
Standard InChI | InChI=1S/Ge.Na.H2O/h;;1H2 |
Standard InChI Key | KGZDDBSNCXVTJK-UHFFFAOYSA-N |
Canonical SMILES | O.[Na].[Ge] |
Introduction
Chemical Composition and Structural Characteristics
Fundamental Chemical Identity
Sodium germanate, systematically named disodium germanium trioxide, possesses the chemical formula Na₂GeO₃. This compound crystallizes in an orthorhombic system with space group Cmc2₁, featuring lattice parameters a = 10.845 Å, b = 6.224 Å, and c = 4.918 Å at ambient conditions . Its structure comprises [GeO₄] tetrahedra interconnected through bridging oxygen (BO) atoms, forming a three-dimensional network disrupted by Na⁺ ions that create nonbridging oxygen (NBO) sites .
Synthesis and Crystallization
The primary synthesis route involves solid-state reaction of sodium carbonate (Na₂CO₃) and germanium dioxide (GeO₂) at 900°C for 12 hours :
This process yields phase-pure crystals suitable for structural analysis. High-resolution synchrotron studies confirm the preservation of tetrahedral Ge coordination up to 15 GPa, beyond which incipient octahedral geometry emerges .
Table 1: Lattice Parameter Evolution Under Pressure
Pressure (GPa) | a (Å) | b (Å) | c (Å) | Volume (ų) |
---|---|---|---|---|
0 | 10.845 | 6.224 | 4.918 | 331.2 |
10 | 10.112 | 5.987 | 4.756 | 287.4 |
20 | 9.884 | 5.823 | 4.635 | 265.1 |
Physicochemical Properties
Thermal and Mechanical Behavior
Sodium germanate exhibits exceptional thermal stability, with a melting point of 1,060°C and density of 3.31 g/cm³ . Under isotropic compression, its bulk modulus increases linearly up to 20 GPa, followed by a 12% reduction in hardness due to tetragonal phase formation . Pugh’s ratio (kₕ) analysis reveals ductile-to-brittle transition at 20 GPa, correlating with fracture nucleation in high-pressure regimes .
Electronic Structure Evolution
Density functional theory (DFT) calculations demonstrate a pressure-induced indirect-to-direct bandgap transition at 20 GPa, reducing the bandgap from 2.8 eV to 1.9 eV . This transition enhances optical absorption coefficients in the visible spectrum, making pressurized Na₂GeO₃ suitable for photonic applications.
Table 2: Electronic Properties Under Pressure
Pressure (GPa) | Bandgap Type | Bandgap (eV) | Dielectric Constant (ε) |
---|---|---|---|
0 | Indirect | 2.8 | 6.2 |
15 | Indirect | 2.3 | 7.1 |
20 | Direct | 1.9 | 8.5 |
Optical and Piezoelectric Phenomena
Anomalous Optical Response
The germanate anomaly manifests in nonlinear refractive index variations with Na₂O content, peaking at 15 mol% alkali concentration . This behavior originates from Ge⁴⁺ coordination changes (4-fold → 6-fold) that alter polarizability. Pressure-dependent Raman spectroscopy shows mode softening above 15 GPa, indicative of incipient structural instability .
Glass Formation and Industrial Applications
Glass Network Dynamics
NIST data delineate composition-property relationships in Na₂GeO₃-based glasses :
Table 3: Alkali Germanate Glass Compositions
Designation | GeO₂ (mol%) | Na₂O (mol%) | Density (g/cm³) |
---|---|---|---|
G95b | 95 | 5 | 3.28 |
G90c | 90 | 10 | 3.31 |
G85a | 85 | 15 | 3.35 |
Increasing Na₂O content reduces glass transition temperature while enhancing ionic conductivity, enabling battery electrolyte applications .
Comparative Analysis With Silicates
Na₂GeO₃ glasses exhibit 40% higher fracture toughness than Na₂SiO₃ analogues due to elongated Ge–O bonds (1.73 Å vs. 1.62 Å) . This property, combined with superior chemical durability, justifies their use in nuclear waste encapsulation .
Thermodynamic and Phase Behavior
Pressure-Temperature Phase Diagram
High-pressure XRD studies identify four distinct phases:
-
Orthorhombic (Cmc2₁) < 20 GPa
-
Tetragonal (I4₁/acd) 20–35 GPa
-
Cubic (Fd-3m) > 35 GPa
The orthorhombic-tetragonal transition involves [GeO₄] tetrahedra rotation and Na⁺ migration to interstitial sites .
Specific Heat Capacity Modeling
Low-temperature specific heat follows Debye’s law:
Above 300 K, the Dulong–Petit limit of is achieved, confirming classical lattice behavior .
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